molecular formula C13H18ClN5O B508168 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide CAS No. 438220-66-7

3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide

Cat. No.: B508168
CAS No.: 438220-66-7
M. Wt: 295.77g/mol
InChI Key: LYIUVLMHHXZHBQ-UHFFFAOYSA-N
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Description

3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide is a useful research compound. Its molecular formula is C13H18ClN5O and its molecular weight is 295.77g/mol. The purity is usually 95%.
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Biological Activity

3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide is a compound that has garnered interest due to its potential biological activities. The compound's structure, which includes a triazole moiety and an adamantane framework, suggests a unique interaction profile with biological targets. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

The molecular formula of this compound is C13H18ClN5OC_{13}H_{18}ClN_{5}O with a molecular weight of approximately 295.77 g/mol. It is classified under CAS number 438220-66-7 and is noted for its irritant properties.

PropertyValue
Molecular FormulaC₁₃H₁₈ClN₅O
Molecular Weight295.77 g/mol
CAS Number438220-66-7
MDL NumberMFCD03423231

Synthesis

The synthesis of this compound involves the reaction of adamantane derivatives with hydrazine derivatives in the presence of appropriate catalysts. This method allows for the introduction of the triazole group, which is essential for the biological activity of the compound.

Antimicrobial Activity

Research indicates that compounds with similar adamantane and triazole structures exhibit significant antimicrobial properties. In a study focusing on hydrazide-hydrazones derived from adamantane, several compounds demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity (MIC μg/mL)
Compound AStaphylococcus aureus5.0
Compound BEscherichia coli10.0
Compound CCandida albicans15.0

Cytotoxicity

Additionally, some derivatives have shown cytotoxic effects against various human cancer cell lines. For instance, compounds derived from adamantane exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation in cancer models .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound DHeLa12.5
Compound EMCF78.0

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes in microorganisms and cancer cells. The presence of the triazole ring is particularly significant as it has been associated with enzyme inhibition mechanisms that are crucial for bacterial survival and cancer cell proliferation .

Case Studies

In a recent case study examining new antibacterial agents derived from triazole compounds, it was found that certain derivatives exhibited enhanced potency compared to traditional antibiotics like kanamycin . This suggests that compounds like this compound could serve as promising candidates in antibiotic development.

Properties

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O/c14-11-16-7-19(18-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(20)17-15/h7-9H,1-6,15H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIUVLMHHXZHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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